molecular formula C26H36O8 B10853119 salvinorin B tert-butoxymethyl ether

salvinorin B tert-butoxymethyl ether

Cat. No.: B10853119
M. Wt: 476.6 g/mol
InChI Key: CWFMTHRKTLKOGU-PEVIRZATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin A, a naturally occurring κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. EOM SalB is synthesized by replacing the acetyl group at the C-2 position of salvinorin B with an ethoxymethyl ether moiety . This modification enhances its stability and prolongs its duration of action compared to salvinorin A, which is rapidly metabolized due to its labile acetate group .

EOM SalB exhibits exceptional KOR affinity (Ki = 0.32 nM) and potency (EC50 = 0.14 nM), making it one of the most potent KOR agonists reported . Its G protein-biased signaling profile further distinguishes it from traditional KOR agonists, as it avoids β-arrestin recruitment linked to adverse effects like dysphoria .

Properties

Molecular Formula

C26H36O8

Molecular Weight

476.6 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-[(2-methylpropan-2-yl)oxymethoxy]-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C26H36O8/c1-24(2,3)33-14-32-18-11-17(22(28)30-6)25(4)9-7-16-23(29)34-19(15-8-10-31-13-15)12-26(16,5)21(25)20(18)27/h8,10,13,16-19,21H,7,9,11-12,14H2,1-6H3/t16-,17-,18-,19-,21-,25-,26-/m0/s1

InChI Key

CWFMTHRKTLKOGU-PEVIRZATSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salvinorin B tert-butoxymethyl ether typically involves the protection of the hydroxyl group of Salvinorin B using tert-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: The process would likely be optimized for yield and purity, involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Salvinorin B tert-butoxymethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salvinorin B tert-butoxymethyl ether has several scientific research applications, including:

Mechanism of Action

Salvinorin B tert-butoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is involved in modulating pain, mood, and perception. The compound binds to the receptor with high affinity, leading to the activation of G-protein pathways while minimizing β-arrestin recruitment. This biased agonism is associated with fewer side effects compared to traditional kappa-opioid receptor agonists .

Comparison with Similar Compounds

Methoxymethyl Ether (MOM SalB)

MOM SalB, another C-2 alkoxymethyl derivative, replaces the acetyl group with a methoxymethyl ether. While slightly less potent than EOM SalB (Ki = 0.60 nM, EC50 = 0.40 nM), it retains superior KOR selectivity and potency compared to salvinorin A (Ki = 1.6 nM) . Crystal structure analysis reveals that the methoxymethyl group adopts a "classic anomeric" conformation, allowing its oxygen atom to overlap spatially with salvinorin A’s acetate group, enhancing receptor interaction . In vivo, MOM SalB demonstrates prolonged antinociceptive effects in tail-withdrawal assays (ED50 = 1.4 mg/kg) and fully substitutes for U69,593 in discriminative stimulus tests at lower doses than salvinorin A .

β-Tetrahydropyranyl Ether (THP SalB)

The β-tetrahydropyranyl (THP) ether derivative introduces a cyclic ether group at C-2. THP SalB shows moderate KOR affinity (Ki = 4.0 nM) but superior in vivo efficacy, with an ED50 of 1.4 mg/kg in antinociceptive models compared to salvinorin A’s ED50 of 2.1 mg/kg . Its rigid tetrahydropyran ring extends the duration of action by resisting metabolic degradation, though conformational flexibility reduces receptor overlap compared to MOM SalB .

Other Derivatives

  • Halogenated and Oxygenated Derivatives : Substitutions with halogens (e.g., compounds 196, 197, 202) or additional oxygen atoms reduce KOR affinity by 10–100-fold compared to EOM SalB .
  • Silyl and Benzyl Ethers : Derivatives like silyl ether 199 (Ki = 72 nM) and benzyl ether 200 (Ki = 6.6 nM) exhibit significantly lower potency, likely due to steric hindrance disrupting receptor binding .
  • Methyl Thiomethyl Ether (201) : This derivative shows a 22-fold drop in affinity (Ki = 13 nM) and 78-fold reduction in potency (EC50 = 31 nM), highlighting the critical role of oxygen in alkoxymethyl groups for KOR interaction .

Research Findings and Therapeutic Implications

Remyelination in Multiple Sclerosis

EOM SalB (0.1–0.3 mg/kg) reduces disease severity in experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models. It increases mature oligodendrocytes, myelin thickness, and reduces neuroinflammation via KOR-dependent mechanisms, outperforming U50,488 in promoting recovery .

Anti-Addiction Effects

EOM SalB and THP SalB attenuate cocaine-seeking behavior in rodents without inducing aversion, a common side effect of non-biased KOR agonists. Their G protein bias likely underlies this favorable profile .

Discriminative Stimulus Effects

EOM SalB and MOM SalB fully substitute for U69,593 in drug discrimination assays at doses as low as 0.01–0.10 mg/kg, confirming their KOR-mediated effects .

Data Tables

Table 1: In Vitro Pharmacological Parameters

Compound Ki (nM) EC50 (nM) Selectivity (KOR vs. MOR/DOR)
Salvinorin A 1.6 1.1 >1,000-fold
EOM SalB 0.32 0.14 >1,000-fold
MOM SalB 0.60 0.40 >1,000-fold
THP SalB 4.0 2.8 >500-fold

Table 2: In Vivo Efficacy

Compound ED50 (mg/kg) Duration of Action Key Models Tested
Salvinorin A 2.1 <30 minutes Formalin test, EAE
EOM SalB 0.3 ~2 hours EAE, cuprizone
MOM SalB 1.4 ~3 hours Tail withdrawal, cocaine CPP
THP SalB 1.4 ~4 hours Formalin test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.